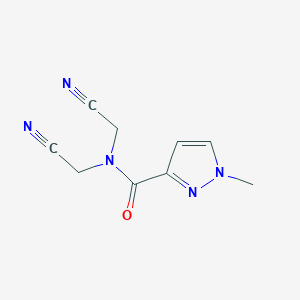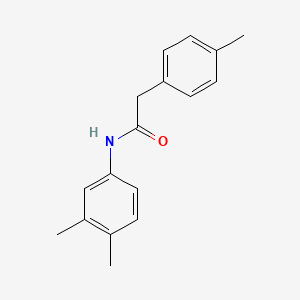![molecular formula C15H23NO2 B5888211 2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B5888211.png)
2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide, also known as Nootropil, is a synthetic nootropic drug that has been used for its cognitive enhancing effects. Nootropil was first synthesized in 1964 and has since been used for various medical and research purposes.
Mecanismo De Acción
The exact mechanism of action of 2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide is not fully understood. It is thought to enhance the function of neurotransmitters in the brain, particularly acetylcholine. This compound has also been shown to increase blood flow and oxygen consumption in the brain, which may contribute to its cognitive enhancing effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the density of muscarinic receptors in the brain, which are involved in memory and learning. This compound has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide has a number of advantages for use in lab experiments. It is relatively safe and well-tolerated, with few side effects. It is also readily available and affordable. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are a number of future directions for research on 2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide. One area of research is the potential use of this compound in the treatment of various neurological and psychiatric disorders. Another area of research is the development of more potent and selective nootropic drugs. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain.
Conclusion
In conclusion, this compound is a synthetic nootropic drug that has been extensively studied for its cognitive enhancing effects. It has been shown to improve memory, attention, and learning in both healthy individuals and those with cognitive impairments. This compound has also been studied for its potential use in the treatment of various neurological and psychiatric disorders. While there are still many unanswered questions about the mechanism of action of this compound, it remains an important tool for research in the field of neuroscience.
Métodos De Síntesis
The synthesis of 2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide involves the reaction of 2-ethylbutyric acid with 4-methoxyphenylacetonitrile in the presence of sodium methoxide. The resulting product is then reduced with lithium aluminum hydride to form this compound. The chemical structure of this compound is shown below:
Aplicaciones Científicas De Investigación
2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide has been extensively studied for its cognitive enhancing effects. It has been shown to improve memory, attention, and learning in both healthy individuals and those with cognitive impairments. This compound has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-13(5-2)15(17)16-11-10-12-6-8-14(18-3)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTJSIXIBAJDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)
![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)

![N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)

![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)


![5-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5888204.png)
![N-ethyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5888232.png)